molecular formula C21H24F2N4O2 B10939684 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide

Cat. No.: B10939684
M. Wt: 402.4 g/mol
InChI Key: DAZFWUWZUWTSET-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Preparation Methods

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide involves several steps. One common method includes the late-stage difluoromethylation process, which has been developed to introduce the difluoromethyl group into the molecule . This process typically involves the use of difluoromethylation reagents and metal-based catalysts to achieve the desired transformation. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives that also act as TRK inhibitors. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. Examples of similar compounds include:

These compounds highlight the diversity within the pyrazolo[3,4-b]pyridine class and the potential for developing new therapeutic agents based on this scaffold.

Properties

Molecular Formula

C21H24F2N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide

InChI

InChI=1S/C21H24F2N4O2/c1-21(2,3)24-17(28)9-10-27-18(29)11-15(19(22)23)16-13-26(25-20(16)27)12-14-7-5-4-6-8-14/h4-8,11,13,19H,9-10,12H2,1-3H3,(H,24,28)

InChI Key

DAZFWUWZUWTSET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCN1C(=O)C=C(C2=CN(N=C21)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

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